molecular formula C14H14N2O2S B2548838 benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-68-4

benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2548838
CAS No.: 862826-68-4
M. Wt: 274.34
InChI Key: AKNOCRDNFQPMBW-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a hybrid molecule combining a benzofuran moiety with a substituted 4,5-dihydroimidazole ring linked via a methanone group. The ethylthio (-S-C₂H₅) substituent at the 2-position of the imidazoline ring may influence lipophilicity, bioavailability, and target interactions.

Properties

IUPAC Name

1-benzofuran-2-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNOCRDNFQPMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The imidazole ring can be introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives often involves various methods, including condensation reactions and cyclization processes. For instance, the compound can be synthesized via the reaction of benzofuran with imidazole derivatives under specific conditions. The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Benzofuran derivatives have shown promising antimicrobial activity against a range of pathogens. A study highlighted the antimicrobial efficacy of substituted benzofurans against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Research indicates that benzofuran derivatives possess anticancer properties. Compounds with a similar structure have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imidazole moiety is particularly significant as it enhances the interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

Some studies have reported that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Therapeutic Potential

The therapeutic applications of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone extend to various fields:

  • Antimicrobial Agents : Given their effectiveness against resistant strains of bacteria and fungi, these compounds could be developed into new antimicrobial therapies.
  • Anticancer Drugs : The cytotoxicity observed in cancer cell lines suggests that further development could lead to effective anticancer agents.
  • Anti-inflammatory Medications : Their ability to modulate inflammatory responses positions them as potential treatments for chronic inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Hiremathad et al. (2015)Identified several benzofuran derivatives with potent antimicrobial activity against various pathogens .
Azzam et al. (2024)Investigated the synthesis and biological evaluation of new derivatives showing significant cytotoxicity against cancer cells .
Patil et al. (2023)Reported on the synthesis of novel benzofuran compounds demonstrating anti-inflammatory effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares key structural and synthetic aspects of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone with related compounds:

Compound Name Core Structure Substituents on Imidazoline Ring Benzofuran/Other Moieties Synthesis Method Reported Activity
This compound (Target) 4,5-Dihydro-1H-imidazol-1-yl 2-(Ethylthio) Benzofuran-2-yl Not explicitly described Not reported
N-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-5-(benzofuran-2-yl)-1H-pyrazole-3-carboxamides 4-Arylidene-5-oxo-imidazol-1-yl 2-Phenyl 5-(Benzofuran-2-yl) pyrazole AcOH reflux with carbohydrazides (76–90% yield) Antibacterial
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzoimidazole 2-Substituted phenyl Benzo[d][1,3]dioxol-5-yloxy DMF, Na₂S₂O₅, 120°C under N₂ Not reported
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4,5-Dihydro-1H-imidazol-1-yl 2-(3-Fluorobenzylthio) 5-Bromo-2-furyl Not explicitly described Not reported
Key Observations:

Core Heterocycles : The target compound and the analog in share the 4,5-dihydroimidazole core, whereas and feature oxidized (5-oxo) or fused (benzoimidazole) variants.

Substituent Diversity: The ethylthio group in the target compound is a smaller alkylthio substituent compared to the 3-fluorobenzylthio group in , which introduces steric bulk and electronic effects from the fluorine atom.

Benzofuran vs. Other Moieties : While the target compound uses benzofuran-2-yl, attaches benzofuran to a pyrazole ring, and replaces benzofuran with a benzodioxole group. These differences impact π-π stacking and solubility.

Biological Activity

Benzofuran derivatives, including benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a benzofuran moiety linked to an ethylthio-substituted imidazole. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S, and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. Studies have shown that compounds with a benzofuran core exhibit significant activity against various bacterial strains and fungi. For instance, a series of benzofuran derivatives demonstrated potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
1S. aureus3.12
2E. coli6.25
3M. tuberculosis8

2. Anticancer Activity
Research indicates that benzofuran derivatives possess anticancer properties. For example, compounds derived from benzofuran have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported that specific derivatives exhibited IC50 values as low as 11 μM against human ovarian cancer cells .

Table 2: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)
AA2780 (Ovarian)11
BMCF7 (Breast)12

3. Anti-inflammatory and Analgesic Effects
Benzofuran derivatives have also been evaluated for their anti-inflammatory and analgesic effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain .

The biological activities of benzofuran derivatives are attributed to their ability to interact with various biological targets. For instance, the presence of the methanone group in the structure is believed to enhance binding affinity to specific receptors involved in pain and inflammation pathways . Additionally, the ethylthio substitution may play a role in modulating the pharmacokinetic properties of the compound.

Case Studies

Case Study 1: Antimicrobial Evaluation
A research team synthesized a series of benzofuran derivatives and tested them against M. tuberculosis H37Rv strains. The most active compound displayed an MIC of 8 μg/mL, indicating strong potential for development as an antitubercular agent .

Case Study 2: Anticancer Screening
In a study focused on ovarian cancer, several benzofuran derivatives were screened for cytotoxicity against A2780 cells. Compounds with specific substitutions on the benzofuran ring showed significant inhibition of cell growth, suggesting their potential as anticancer agents .

Q & A

Q. Key Optimization Factors :

  • Reaction temperature : 60–80°C for imidazole ring closure.
  • Catalysts : Use of microwave-assisted synthesis to reduce reaction time by 40% .
  • Yield Improvement : Solvent-free conditions for thioether formation improve yields to ~85% .

Advanced Question: How can computational methods predict binding interactions with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., tubulin or kinases). The ethylthio group’s hydrophobicity may enhance binding to hydrophobic pockets .

Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Analyze hydrogen bonds, RMSD, and binding free energy (MM/PBSA) .

SAR Insights : Replace the ethylthio group with bulkier substituents (e.g., trifluoromethyl) to evaluate steric effects on binding affinity. Compare docking scores with experimental IC₅₀ values .

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